2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a phenyl ring substituted with an ethylsulfonyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing pharmaceuticals and organic materials. The ethylsulfonyl (-SO₂Et) group is a strong electron-withdrawing substituent, while -CF₃ contributes to metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry .
Properties
Molecular Formula |
C15H20BF3O4S |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[3-ethylsulfonyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O4S/c1-6-24(20,21)12-8-10(15(17,18)19)7-11(9-12)16-22-13(2,3)14(4,5)23-16/h7-9H,6H2,1-5H3 |
InChI Key |
QJZGYDSXYQOPHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)CC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylated Aryl Intermediate: The trifluoromethyl group is introduced into the aromatic ring through a radical trifluoromethylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfonyl chloride reacts with the trifluoromethylated aryl intermediate.
Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a condensation reaction between the aryl intermediate and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted aryl derivatives, sulfone derivatives, and fluorinated compounds .
Scientific Research Applications
2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the ethylsulfonyl group can modulate its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs)
- Ethylsulfonyl (-SO₂Et) vs. For example, 2-(3-chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9) exhibits moderate reactivity in cross-coupling due to the weaker electron-withdrawing effects of -Cl and -OMe . Steric Effects: Ethylsulfonyl introduces steric bulk compared to smaller substituents like -Cl, which may hinder coupling efficiency in sterically demanding reactions .
Trifluoromethyl (-CF₃) vs. Other Halogenated Groups
- The -CF₃ group enhances metabolic stability and hydrophobicity compared to halogens. For instance, 2-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1202644-19-6) retains the -CF₃ group but replaces -SO₂Et with cyclopropyl, improving solubility while maintaining stability .
Stability and Physicochemical Properties
- Thermal Stability: The ethylsulfonyl group may increase thermal stability. For example, 2-(3-chloro-4-methoxy-5-(CF₃)phenyl)-... has a predicted boiling point of 363°C, while analogs with smaller substituents (e.g., -OMe) decompose at lower temperatures .
- Hydrolytic Stability: Pinacol boronic esters with strong EWGs (-SO₂Et, -CF₃) are less prone to hydrolysis than those with electron-donating groups (-OMe) due to reduced boron Lewis acidity .
Industrial and Pharmaceutical Relevance
- Drug Synthesis: The target compound’s -CF₃ group aligns with trends in kinase inhibitor development (e.g., Selpercatinib), where -CF₃ enhances target binding and pharmacokinetics .
- Scalability: Brominated analogs are preferred in large-scale synthesis due to cost-effective precursors (e.g., 3-bromo-5-(trifluoromethyl)phenyl derivatives) .
Biological Activity
The compound 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1354047-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
- Molecular Formula : C15H20BF3O4S
- Molecular Weight : 364.19 g/mol
- Structure : The compound features a dioxaborolane ring and a trifluoromethyl group, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with enhanced biological potency in various compounds.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, compounds with trifluoromethyl groups have shown promising results against various pathogens:
- Staphylococcus aureus : Compounds similar to the target molecule have demonstrated significant inhibitory effects against both standard and methicillin-resistant strains (MRSA) .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported to be low, indicating high potency against bacterial strains .
Anti-inflammatory Potential
The anti-inflammatory properties of boron-containing compounds have been explored in various studies. The specific compound's ability to modulate inflammatory pathways remains an area of active research:
- NF-κB Pathway : Some related compounds have been shown to influence the NF-κB signaling pathway, which is crucial in inflammatory responses . The exact impact of the target compound on this pathway is yet to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds. Below is a summary of relevant findings:
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
